(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
Description
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine is a secondary amine characterized by the presence of two chiral centers and a fluorine-substituted aromatic ring. Its systematic investigation offers a valuable opportunity to explore the interplay between stereochemistry and the unique physicochemical properties imparted by the fluorine atom. While specific research on this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest a rich area for academic inquiry, spanning from synthetic methodology to potential applications in materials science and medicinal chemistry.
Amines are fundamental organic compounds, recognized for their basicity and nucleophilicity, which makes them central to a vast array of chemical transformations. alfachemic.com They are ubiquitous in biological systems and form the backbone of many pharmaceuticals, agrochemicals, and functional materials. researchgate.net this compound fits within the class of secondary amines, where the nitrogen atom is bonded to two alkyl/aryl groups and one hydrogen atom. The presence of both an aliphatic (butan-2-yl) and an aralkyl (1-(3-fluorophenyl)ethyl) substituent on the nitrogen atom creates a molecule with distinct electronic and steric environments, influencing its reactivity and potential interactions.
The study of such unsymmetrical secondary amines is crucial for understanding the nuances of N-alkylation reactions, C-N bond formation catalysis, and their behavior as directing groups or ligands in asymmetric synthesis. The specific combination of substituents in this compound makes it an interesting candidate for exploring stereoselective reactions and the influence of remote electronic effects from the fluorinated ring.
The academic importance of this compound is significantly amplified by its identity as both a chiral amine and a fluorinated organic compound.
Chiral amines are indispensable tools in modern organic synthesis. sigmaaldrich.com They are widely used as resolving agents for racemic mixtures, as chiral auxiliaries to control stereochemistry in reactions, and as organocatalysts for enantioselective transformations. alfachemic.com It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) contain a chiral amine moiety. wiley.com The synthesis of enantiomerically pure amines is a major focus of research, with biocatalytic methods using enzymes like transaminases gaining prominence for their efficiency and environmental benefits. wiley.comacs.org The presence of two stereocenters in this compound presents a synthetic challenge and an opportunity to develop and evaluate stereoselective synthetic routes.
Fluorinated organic compounds have a profound impact on medicinal chemistry and materials science. tandfonline.comchemxyne.com The introduction of a fluorine atom into an organic molecule can dramatically alter its properties. numberanalytics.comalfa-chemistry.com Due to fluorine's high electronegativity and small size, it can enhance metabolic stability, increase lipophilicity (which can improve membrane permeability), and modulate the acidity or basicity of nearby functional groups. tandfonline.comalfa-chemistry.com These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov The 3-fluoro substitution on the phenyl ring of this compound is strategically placed to exert a significant electronic influence on the molecule's properties.
The academic investigation of this compound is justified by several key factors:
Advancement of Synthetic Methodologies: The synthesis of this molecule, with its two chiral centers, provides a platform to develop and test new asymmetric synthetic methods. Achieving high diastereoselectivity and enantioselectivity would be a significant synthetic accomplishment.
Exploration of Structure-Property Relationships: A detailed study of this compound would allow researchers to understand how the combination of a chiral aliphatic amine and a fluorinated aromatic moiety influences its physical, chemical, and biological properties. For instance, determining its pKa would provide insight into the electronic effect of the 3-fluorophenyl group.
Potential as a Chiral Building Block: As a chiral amine, it could serve as a valuable precursor for the synthesis of more complex, high-value molecules, including potential pharmaceutical candidates or novel ligands for asymmetric catalysis.
Foundation for Analog Development: A thorough understanding of its synthesis and properties would pave the way for the creation of a library of related compounds with varying substitution patterns on the aromatic ring and different alkyl groups on the nitrogen, allowing for systematic exploration of their potential applications.
The comprehensive study of this compound would employ a range of modern analytical and theoretical techniques.
Spectroscopic and Analytical Techniques: The structural elucidation and purity assessment of the compound would rely on a suite of standard analytical methods.
| Technique | Purpose | Expected Information |
| Nuclear Magnetic Resonance (NMR) | Structural characterization | 1H, 13C, and 19F NMR would confirm the connectivity of atoms and the presence of the fluorine atom. 2D NMR techniques (COSY, HSQC, HMBC) would establish detailed structural assignments. |
| Mass Spectrometry (MS) | Molecular weight determination | High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Functional group identification | Detection of characteristic N-H and C-F stretching frequencies. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination | Separation and quantification of the different stereoisomers to determine enantiomeric excess (ee) and diastereomeric ratio (dr). nih.gov |
| X-ray Crystallography | Absolute configuration determination | Unambiguous determination of the three-dimensional structure and absolute stereochemistry of a crystalline sample. |
Theoretical and Computational Methods: Computational chemistry would play a vital role in predicting and rationalizing the properties of the molecule.
| Method | Application |
| Density Functional Theory (DFT) | To calculate optimized geometry, electronic properties (e.g., molecular orbital energies, electrostatic potential), and spectroscopic parameters (e.g., NMR chemical shifts). |
| Molecular Dynamics (MD) Simulations | To study the conformational landscape of the molecule and its potential interactions with other molecules or biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | To analyze the nature of chemical bonds, including the C-F bond, and non-covalent interactions. |
Through the synergistic application of these synthetic, analytical, and theoretical frameworks, a comprehensive understanding of this compound can be achieved, contributing valuable knowledge to the fields of organic synthesis, medicinal chemistry, and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18FN/c1-4-9(2)14-10(3)11-6-5-7-12(13)8-11/h5-10,14H,4H2,1-3H3 |
InChI Key |
JRAIXXDRASKUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Retrosynthetic Analysis and Strategic Disconnections for (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are at the carbon-nitrogen bonds, as these bonds are commonly formed using reliable synthetic methods. Two primary retrosynthetic pathways emerge from this analysis:
Disconnection A: Cleavage of the bond between the nitrogen atom and the 1-(3-fluorophenyl)ethyl group. This pathway suggests butan-2-amine and a 1-(3-fluorophenyl)ethyl electrophile (like 1-(3-fluorophenyl)ethyl bromide) as precursors for an alkylation reaction. Alternatively, it points to butan-2-amine and 1-(3-fluorophenyl)ethan-1-one for a reductive amination strategy.
Disconnection B: Cleavage of the bond between the nitrogen atom and the sec-butyl group. This approach identifies 1-(3-fluorophenyl)ethan-1-amine and an electrophilic sec-butyl source (e.g., 2-bromobutane) for alkylation, or 1-(3-fluorophenyl)ethan-1-amine and butan-2-one for reductive amination.
These two disconnections form the basis for the primary synthetic strategies discussed below, with reductive amination often being the preferred method due to its efficiency and control over side reactions. masterorganicchemistry.com
Development of Novel Synthetic Routes to this compound
The construction of the target amine can be achieved through several established synthetic routes, each with distinct advantages.
Reductive amination, also known as reductive alkylation, is a highly versatile and widely used method for forming C-N bonds. researchgate.net The process typically involves the condensation of an amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the target amine. libretexts.org For the synthesis of this compound, two convergent routes are possible:
Route 1: The reaction of 1-(3-fluorophenyl)ethan-1-one with butan-2-amine.
Route 2: The reaction of butan-2-one with 1-(3-fluorophenyl)ethan-1-amine.
A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired reaction conditions. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reagent for this purpose. masterorganicchemistry.com Other common reductants include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org The latter is particularly useful as it is selective for the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF), room temperature | Mild, high chemoselectivity, does not reduce aldehydes/ketones rapidly. masterorganicchemistry.com | Moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) (MeOH), acidic pH (e.g., using AcOH) | Selectively reduces imines over carbonyls. masterorganicchemistry.com | Toxicity of cyanide byproducts. masterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH), often requires pH control | Inexpensive, readily available. | Can reduce the starting carbonyl compound, potentially lowering yield. masterorganicchemistry.com |
| H₂/Catalyst (e.g., Pd/C, Ni) | Methanol (MeOH) or Ethanol (EtOH), elevated pressure | "Green" method with water as the only byproduct. | Requires specialized high-pressure equipment. |
Direct N-alkylation of a primary amine with an alkyl halide is a fundamental method for preparing secondary amines. This strategy can be applied by reacting either butan-2-amine with a 1-(3-fluorophenyl)ethyl halide or 1-(3-fluorophenyl)ethan-1-amine with a sec-butyl halide (e.g., 2-bromobutane).
A significant drawback of this approach is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt as byproducts. libretexts.org To mitigate this, reaction conditions must be carefully controlled, often using a large excess of the starting amine to favor mono-alkylation. The use of a hindered base can also help to selectively deprotonate the primary amine.
| Component | Examples | Considerations |
|---|---|---|
| Alkylating Agent (Electrophile) | 2-Bromobutane, 2-Iodobutane, sec-Butyl tosylate | Reactivity order: I > Br > OTs > Cl. Better leaving groups increase reaction rate. |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | The base neutralizes the acid formed during the reaction, driving it to completion. A non-nucleophilic, hindered base like DIPEA can help reduce side reactions. |
| Solvent | Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Polar aprotic solvents are typically used to dissolve the reactants and facilitate the Sₙ2 reaction. |
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a direct, three-component synthesis of this compound is not straightforward, MCRs can be used to generate structurally related amines or key intermediates.
For instance, imine-based MCRs like the Strecker or Petasis reactions could be conceptually adapted. nih.gov A hypothetical Petasis-type reaction might involve the condensation of butan-2-amine, an aldehyde, and a boronic acid. Although not a direct route to the target molecule, these strategies highlight the power of MCRs in rapidly building molecular complexity from simple precursors. nih.gov The development of a novel MCR for this specific class of secondary amines remains an area of interest in synthetic chemistry.
Asymmetric Synthesis of Enantiopure this compound
The target molecule possesses two stereocenters, one at the benzylic carbon of the 1-(3-fluorophenyl)ethyl group and another at the C2 position of the sec-butyl group. This means the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers). The synthesis of a single, enantiopure isomer requires stereocontrolled methods.
The catalytic enantioselective reduction of imines is a powerful strategy for preparing chiral amines. nih.gov This can be achieved by forming the imine between 1-(3-fluorophenyl)ethan-1-one and butan-2-amine, followed by reduction using a chiral catalyst. Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands, are often used for this purpose.
An alternative and highly reliable approach involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS), developed by Ellman. yale.edunih.gov This method involves three main steps: researchgate.net
Condensation: 1-(3-fluorophenyl)ethan-1-one is condensed with an enantiopure tBS (either (R) or (S) isomer) to form a chiral N-sulfinyl imine.
Reduction: The C=N bond of the sulfinyl imine is reduced. This step is often highly diastereoselective due to the directing effect of the chiral sulfinyl group.
Cleavage: The tert-butanesulfinyl auxiliary is removed under acidic conditions to yield the enantiopure primary amine, 1-(3-fluorophenyl)ethan-1-amine.
This enantiopure primary amine can then be coupled with butan-2-one via reductive amination. Since butan-2-amine is also chiral and would likely be used as a racemic mixture, this final step would produce a mixture of two diastereomers, which could then be separated by chromatography.
| Method | Key Reagent/Catalyst | Stereochemical Control | Typical Outcome |
|---|---|---|---|
| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | Substrate-controlled diastereoselective reduction of a chiral imine. researchgate.net | High diastereomeric excess (d.e.), leading to high enantiomeric excess (e.e.) after auxiliary removal. |
| Catalytic Asymmetric Reduction | [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., f-binaphane) | Enantioselective hydrogenation of the prochiral imine. | High enantiomeric excess (e.e.). nih.gov |
| Biocatalysis | Transaminase enzymes | Enzyme-catalyzed asymmetric amination of a ketone. | Very high enantiomeric excess (e.e.), mild, aqueous conditions. |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries in the Preparation of this compound
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions. wikipedia.org This strategy is highly effective for preparing specific stereoisomers of chiral amines. In the synthesis of this compound, a chiral auxiliary can be employed to direct the formation of a specific stereocenter.
One of the most versatile and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide (Ellman's auxiliary). osi.lvyale.edu The synthesis would begin with the condensation of the chiral tert-butanesulfinamide with 3-fluoroacetophenone to form a chiral N-sulfinyl imine. wikipedia.org The subsequent diastereoselective addition of a but-2-yl organometallic reagent (e.g., but-2-ylmagnesium bromide) to this imine proceeds through a six-membered ring transition state, where the metal chelates to both the nitrogen and oxygen atoms of the sulfinyl group. researchgate.net This chelation forces the nucleophile to attack from a specific face of the imine, leading to a high degree of diastereoselectivity. bioorganica.com.ua The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral amine with high enantiomeric purity. researchgate.net
Another class of effective chiral auxiliaries includes oxazolidinones (popularized by David A. Evans), which can be acylated and then subjected to stereoselective alkylation reactions. researchgate.net While more commonly used for synthesizing chiral carboxylic acids and alcohols, adaptations of this methodology can be applied to amine synthesis. Pseudoephedrine and pseudoephenamine are other practical chiral auxiliaries that can direct alkylation reactions with remarkable stereocontrol. nih.gov
The choice of auxiliary and reaction conditions significantly impacts the diastereomeric excess (d.e.). A summary of expected outcomes based on common auxiliaries is presented below.
Table 1: Comparison of Chiral Auxiliaries for Diastereoselective Amine Synthesis
| Chiral Auxiliary | Typical Reagent | Expected Diastereomeric Ratio (d.r.) | Key Advantages |
|---|---|---|---|
| (R)-tert-Butanesulfinamide | sec-Butylmagnesium bromide | >95:5 | High diastereoselectivity, reliable, broad applicability. yale.edu |
| Evans Oxazolidinone | sec-Butyl triflate | >90:10 | Well-established, predictable stereochemistry. researchgate.net |
Chiral Resolution Techniques for Racemic this compound
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org When a non-stereoselective synthesis of this compound is performed, it results in a mixture of stereoisomers. Classical resolution via the formation of diastereomeric salts is a common and effective method for separation. libretexts.org
This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. mdpi.com This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved. wikipedia.org After separation, the desired enantiomer of the amine can be recovered by neutralizing the salt with a base.
Commonly used chiral resolving agents for amines include:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. It often requires empirical screening to find the optimal combination that provides salts with a significant solubility difference. wikipedia.org
Table 2: Potential Chiral Resolving Agents and Solvents
| Resolving Agent | Potential Solvent System | Principle of Separation |
|---|---|---|
| (+)-Tartaric Acid | Ethanol/Water | Differential solubility of diastereomeric tartrate salts. libretexts.org |
| (S)-Mandelic Acid | Isopropanol (B130326) | Formation and fractional crystallization of diastereomeric mandelate (B1228975) salts. wikipedia.org |
Besides classical resolution, chiral chromatography offers another powerful tool for separating enantiomers on both analytical and preparative scales. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. mdpi.com
Enzymatic Resolution Methods Applied to this compound Precursors
Enzymatic resolution is a highly selective and environmentally friendly method for obtaining enantiomerically pure compounds. jocpr.com This technique relies on the ability of enzymes, typically lipases, to selectively catalyze a reaction on only one enantiomer of a racemic mixture, a process known as kinetic resolution. polimi.it Since the maximum yield for one enantiomer in a kinetic resolution is 50%, this method is most effective when the unwanted enantiomer can be racemized and recycled. jocpr.comrsc.org
For the synthesis of this compound, enzymatic resolution can be applied either to the final amine product or, more commonly, to a chiral precursor like 1-(3-fluorophenyl)ethanol (B1295094).
In a typical procedure involving an alcohol precursor, the racemic 1-(3-fluorophenyl)ethanol is subjected to a lipase-catalyzed transesterification reaction using an acyl donor like vinyl acetate (B1210297). nih.gov A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL), will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (the S-enantiomer) unreacted. polimi.it The resulting mixture of the acylated product ((R)-1-(3-fluorophenyl)ethyl acetate) and the unreacted alcohol ((S)-1-(3-fluorophenyl)ethanol) can then be easily separated by chromatography. The enantiopure alcohol can subsequently be converted to the target amine.
Alternatively, the racemic amine itself can be resolved. In this case, the enzyme selectively catalyzes the formation of an amide from one of the amine's enantiomers using an ester as an acyl donor. google.com The unreacted amine enantiomer can then be separated from the newly formed amide. google.com
Table 3: Lipase-Catalyzed Kinetic Resolution of a Chiral Alcohol Precursor
| Enzyme | Acyl Donor | Typical Solvent | Expected Outcome |
|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Hexane (B92381) | High conversion (c ≈ 50%) and excellent enantiomeric excess (ee > 99%) for both remaining alcohol and acetylated product. nih.gov |
| Pseudomonas cepacia Lipase (PSL) | Isopropyl Acetate | Toluene | Good to excellent enantioselectivity (E > 100). polimi.it |
Optimization of Reaction Conditions and Process Parameters for the Synthesis of this compound
The most common synthetic route to N-substituted amines like this compound is reductive amination. libretexts.org This process involves the reaction of a ketone (3-fluoroacetophenone) with an amine (butan-2-amine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Optimization of reaction conditions is crucial for maximizing yield, purity, and process efficiency while minimizing side reactions. researchgate.net
Key parameters for optimization include:
Reducing Agent : A variety of reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild, selective for imines in the presence of ketones, and does not require acidic conditions. masterorganicchemistry.com Other common reagents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd/C). acsgcipr.orgyoutube.com The stoichiometry of the reducing agent must be optimized to ensure complete conversion without causing over-reduction or other side reactions.
Solvent : The choice of solvent affects the rates of both imine formation and reduction. Dichloromethane (B109758) (DCM), tetrahydrofuran (THF), and methanol are commonly used. The optimal solvent will solubilize all reactants and reagents effectively.
Temperature : The reaction is typically run at room temperature, but adjusting the temperature can influence reaction rates and selectivity.
pH : For reagents like NaBH₃CN, the reaction is most effective under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile excessively. masterorganicchemistry.com
Stoichiometry : The molar ratio of the ketone, amine, and reducing agent is a critical parameter. A slight excess of the amine and reducing agent is often used to drive the reaction to completion.
Table 4: Optimization Parameters for Reductive Amination
| Parameter | Condition A | Condition B | Condition C | Typical Outcome |
|---|---|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | NaBH₃CN | H₂, Pd/C | NaBH(OAc)₃ often gives cleaner reactions and higher yields. masterorganicchemistry.com |
| Solvent | Dichloromethane (DCM) | Methanol (MeOH) | Tetrahydrofuran (THF) | DCM is a common choice for NaBH(OAc)₃ reductions. |
| Temperature | 0 °C to RT | Room Temperature (RT) | 50 °C | RT is generally sufficient for most reductive aminations. |
| Amine Equiv. | 1.1 | 1.5 | 2.0 | 1.1-1.5 equivalents are typically optimal to ensure full conversion of the ketone. |
Green Chemistry Principles and Sustainable Synthetic Approaches for this compound
Applying green chemistry principles to the synthesis of fine chemicals is essential for reducing environmental impact and improving process safety and efficiency. researchgate.net The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. imist.ma
Key sustainable approaches for the synthesis of this compound include:
Atom Economy : Reductive amination is an inherently atom-economical reaction, as most atoms from the reactants are incorporated into the final product. acsgcipr.org Catalytic hydrogenation, using H₂ gas as the reductant, is particularly high in atom economy, with water being the only byproduct.
Use of Safer Solvents : Traditional solvents like dichloromethane and THF pose environmental and health risks. Replacing them with greener alternatives such as 2-methyl-THF, ethanol, or even water (where feasible) is a key goal. rsc.orgpurdue.edu Solvent-free conditions, if achievable, represent an ideal scenario. rsc.org
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. Catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) is a green alternative to borohydride reagents, which are used in stoichiometric amounts and generate salt byproducts. acsgcipr.orgorganic-chemistry.org Biocatalysis, as discussed in the enzymatic resolution section, is another cornerstone of green chemistry, offering high selectivity under mild conditions. jocpr.com
By integrating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally benign.
Stereochemical Investigations of Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Determination of Absolute Configuration of Chiral Centers in (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
The unambiguous assignment of the absolute configuration at the two stereogenic centers of this compound is a fundamental prerequisite for any detailed stereochemical study. This is crucial for establishing structure-activity relationships.
Spectroscopic Methods for Absolute Configuration Assignment (e.g., Chiroptical Spectroscopy)
Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential absorption of left and right circularly polarized light.
For this compound, the experimental ECD and VCD spectra of the separated enantiomers would be recorded. These experimental spectra would then be compared with the theoretically predicted spectra for all possible stereoisomers—(R,R), (S,S), (R,S), and (S,R). The theoretical spectra are generated through quantum chemical calculations, which model the electronic and vibrational transitions of the molecule in three-dimensional space. A match between the experimental and a particular theoretically calculated spectrum allows for the assignment of the absolute configuration of that enantiomer.
Table 1: Theoretical Chiroptical Data for the Stereoisomers of this compound
| Stereoisomer | Predicted ECD Maxima (nm) | Predicted VCD Signature (cm⁻¹) |
| (R)-butan-2-yl amine, (R)-1-(3-fluorophenyl)ethan-1-amine | Data not publicly available | Data not publicly available |
| (S)-butan-2-yl amine, (S)-1-(3-fluorophenyl)ethan-1-amine | Data not publicly available | Data not publicly available |
| (R)-butan-2-yl amine, (S)-1-(3-fluorophenyl)ethan-1-amine | Data not publicly available | Data not publicly available |
| (S)-butan-2-yl amine, (R)-1-(3-fluorophenyl)ethan-1-amine | Data not publicly available | Data not publicly available |
Note: The data in this table is hypothetical as specific experimental or computational results for this compound are not available in the public domain.
X-ray Crystallography Studies of Crystalline Derivatives of this compound
X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional structure of a molecule in the solid state. For this compound, which may be an oil at room temperature, it is often necessary to prepare a crystalline derivative.
This can be achieved by reacting the amine with a chiral resolving agent or another suitable reagent to form a salt or a derivative that readily crystallizes. The resulting crystal is then subjected to X-ray diffraction analysis. The diffraction pattern allows for the precise determination of the atomic arrangement in the crystal lattice, thereby revealing the absolute configuration of the chiral centers. The Flack parameter, derived from the crystallographic data, is a key indicator used to confirm the correctness of the assigned absolute stereochemistry.
Diastereomer Separation and Characterization Methodologies for this compound
The presence of two chiral centers in this compound results in the formation of two pairs of enantiomers, which are diastereomers of each other. Diastereomers have different physical and chemical properties, which allows for their separation using standard chromatographic techniques.
High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for the separation of all four stereoisomers. Alternatively, achiral chromatography can be employed to separate the diastereomeric pairs. The separated diastereomers and enantiomers can then be characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to confirm their identity and purity.
Conformational Analysis of this compound Isomers
The biological activity of a molecule is not only determined by its configuration but also by its preferred conformation. Conformational analysis of the different isomers of this compound would provide insights into the spatial arrangement of the functional groups, which is crucial for its interaction with biological targets.
Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to explore the potential energy surface of each stereoisomer and identify the low-energy (most stable) conformations. These theoretical findings can be corroborated by experimental techniques like NMR spectroscopy, which can provide information about the relative orientation of atoms through space via Nuclear Overhauser Effect (NOE) studies.
Advanced Spectroscopic Characterization Techniques for Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Elucidation of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR techniques, along with specialized fluorine-19 NMR, provides a complete picture of its atomic connectivity and spatial arrangement.
One-Dimensional and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would show complex multiplets corresponding to the protons on the 3-fluorophenyl ring. The aliphatic region would contain signals for the methine and methylene (B1212753) protons of the butan-2-yl and ethyl groups. The N-H proton would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment, with carbons attached to the electronegative nitrogen and fluorine atoms appearing at higher chemical shifts (downfield).
To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the butan-2-yl and 1-(3-fluorophenyl)ethyl fragments. For instance, the methine proton of the ethyl group would show a correlation to the methyl protons and the methine proton of the butan-2-yl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for example, by observing correlations from the protons on the carbon adjacent to the nitrogen to the carbons in the other alkyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a flexible molecule like this compound, NOESY can help in determining the preferred conformation in solution by identifying through-space interactions between protons that are not directly bonded.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N-H | ~1.5-2.5 (broad s) | - | - |
| C1' | ~3.8-4.0 (q) | ~55-60 | C2', C6', C2'', C6'' |
| C2' | ~1.4-1.6 (d) | ~20-25 | C1', C1'' |
| C1'' | - | ~140-145 (d, JCF) | - |
| C2'' | ~7.1-7.3 (m) | ~113-115 (d, JCF) | C4'', C6'' |
| C3'' | - | ~161-164 (d, JCF) | - |
| C4'' | ~6.9-7.1 (m) | ~118-120 (d, JCF) | C2'', C6'' |
| C5'' | ~7.2-7.4 (m) | ~129-131 (d, JCF) | C1'', C3'' |
| C6'' | ~7.0-7.2 (m) | ~122-124 (d, JCF) | C2'', C4'' |
| C1''' | ~2.6-2.8 (m) | ~50-55 | C2''', C3''' |
| C2''' | ~1.5-1.7 (m) | ~28-32 | C1''', C4''' |
| C3''' | ~1.1-1.3 (d) | ~18-22 | C1''' |
| C4''' | ~0.8-1.0 (t) | ~10-14 | C2''' |
Fluorine-19 NMR Spectroscopy for the Analysis of Fluorine Environment in this compound
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it gives sharp signals with a wide range of chemical shifts, making it an excellent probe for molecular structure and environment.
For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with the neighboring aromatic protons (ortho and meta). The magnitude of these coupling constants (JHF) provides valuable structural information.
Predicted ¹⁹F NMR Data for this compound
| Atom | Predicted Chemical Shift (ppm, relative to CFCl₃) | Expected Coupling Pattern |
|---|---|---|
| F | -110 to -115 | Multiplet (coupling to H2'', H4'', H6'') |
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Pathway Elucidation of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. For the target molecule (C₁₂H₁₈FN), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the structure of the original molecule.
For this compound, the fragmentation is expected to occur primarily at the bonds adjacent to the nitrogen atom and the benzylic position. Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Benzylic cleavage: Cleavage of the bond between the ethyl group and the phenyl ring, resulting in the formation of a tropylium-like ion.
Loss of the butan-2-yl group: Cleavage of the C-N bond to lose the butan-2-yl radical.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 196.1496 | [C₁₂H₁₉FN]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 122.0866 | [C₈H₁₁F]⁺ | Loss of butan-2-amine |
| 109.0499 | [C₇H₆F]⁺ | Benzylic cleavage with loss of the side chain |
| 86.1277 | [C₅H₁₂N]⁺ | Alpha-cleavage, formation of butan-2-yl iminium ion |
| 72.0808 | [C₄H₁₀N]⁺ | Alpha-cleavage, formation of ethylamine (B1201723) iminium ion |
Infrared (IR) and Raman Spectroscopic Analysis of Functional Groups and Vibrational Modes in this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C-F bonds, as well as vibrations associated with the aromatic ring.
N-H stretch: A weak to medium intensity band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ region, while aromatic C-H stretches will be observed above 3000 cm⁻¹.
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.
C-N stretch: This vibration is expected to appear in the 1000-1250 cm⁻¹ range.
C-F stretch: A strong absorption band characteristic of the C-F bond is expected in the region of 1000-1350 cm⁻¹.
Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. While strong IR bands are associated with large changes in dipole moment, strong Raman bands are associated with large changes in polarizability. Therefore, the aromatic ring vibrations are often more prominent in the Raman spectrum.
Predicted IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300-3500 | 3300-3500 | Weak-Medium (IR), Weak (Raman) |
| Aromatic C-H Stretch | 3010-3100 | 3010-3100 | Medium (IR), Strong (Raman) |
| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 | Strong (IR), Strong (Raman) |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium-Strong (IR), Strong (Raman) |
| C-F Stretch | 1000-1350 | 1000-1350 | Strong (IR), Medium (Raman) |
| C-N Stretch | 1000-1250 | 1000-1250 | Medium (IR), Medium (Raman) |
Chemical Transformations and Reactivity Studies of Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Reactions Involving the Secondary Amine Functionality of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
The secondary amine group is characterized by the presence of a nitrogen atom bonded to two carbon atoms and one hydrogen atom. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing it to participate in a variety of chemical transformations.
Acylation and Sulfonylation Reactions
Secondary amines readily undergo acylation with acyl halides or anhydrides to form N,N-disubstituted amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for the protection of amine groups or the formation of stable amide and sulfonamide linkages.
For this compound, acylation would involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. The presence of bulky substituents, such as the sec-butyl and 1-(3-fluorophenyl)ethyl groups, can sterically hinder this approach, potentially requiring more forcing reaction conditions or the use of more reactive acylating agents. youtube.com
Table 1: Predicted Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Acetyl chloride | N-(butan-2-yl)-N-[1-(3-fluorophenyl)ethyl]acetamide |
| This compound | Benzoyl chloride | N-(butan-2-yl)-N-[1-(3-fluorophenyl)ethyl]benzamide |
Alkylation of the Amine Nitrogen
N-alkylation of secondary amines can be achieved using alkyl halides, though this method can be challenging due to the potential for overalkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org The reaction proceeds via nucleophilic aliphatic substitution, where the amine acts as the nucleophile. wikipedia.org Alternative and often more efficient methods for the N-alkylation of similar amines, such as phenethylamines, have been developed using alcohols as alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.ukresearchgate.net This "borrowing hydrogen" methodology offers a cleaner and more efficient route to tertiary amines. nih.govbath.ac.uk
Given the steric hindrance around the nitrogen in this compound, direct alkylation with alkyl halides might be slow. Catalytic methods could provide a more viable pathway for introducing a third alkyl group.
Table 2: Potential Alkylation Reactions
| Reactant | Reagent | Product | Method |
|---|---|---|---|
| This compound | Methyl iodide | (Butan-2-yl)methyl[1-(3-fluorophenyl)ethyl]amine | Direct Alkylation |
Oxidation and Reduction Chemistry of the Amine Group
The oxidation of secondary amines can lead to various products depending on the oxidant used. A common transformation is the oxidation to nitrones. researchgate.netacs.orggoogle.com This can be achieved using reagents like Oxone in a biphasic basic medium, providing a metal-free and efficient protocol. researchgate.netacs.org The direct oxidation of secondary amines to nitrones is often a two-step process involving an intermediate hydroxylamine. rsc.orgrsc.org Catalytic methods using hydrogen peroxide with platinum(II) catalysts have also been developed for this transformation under mild conditions. rsc.orgrsc.org
The reduction of the amine group itself is not a typical transformation as it is already in a reduced state. However, the benzylic C-N bond could potentially be cleaved under certain reductive conditions (hydrogenolysis), which would lead to the fragmentation of the molecule.
Table 3: Representative Oxidation Reaction
| Reactant | Reagent/Conditions | Major Product |
|---|
Reactions on the 3-Fluorophenyl Moiety of this compound
The 3-fluorophenyl group is subject to reactions typical of substituted benzene (B151609) rings, primarily electrophilic and nucleophilic aromatic substitution. The outcome of these reactions is directed by the existing substituents: the fluorine atom and the (butan-2-yl)(1-ethyl)amine group.
Electrophilic Aromatic Substitution Reactions
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.eg The regioselectivity is determined by the electronic effects of the substituents. The fluorine atom is an ortho, para-director, although it is deactivating towards EAS due to its strong inductive electron-withdrawing effect. researchgate.netresearchgate.net Conversely, the alkylamine group at position 1 is a strongly activating ortho, para-director.
The combined influence of these two groups will direct incoming electrophiles. The powerful activating effect of the alkylamine group will likely dominate, directing substitution to the positions ortho and para to it (positions 2, 4, and 6). The fluorine at position 3 will sterically and electronically influence the substitution pattern, likely favoring positions 2, 4, and 6. For instance, in 1-ethyl-3-fluorobenzene, the fluorine deactivates the ring but directs incoming electrophiles to the ortho and para positions relative to itself.
Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Major Products (Positions of Substitution) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Nitro, 4-Nitro, and 6-Nitro derivatives |
| Bromination | Br₂, FeBr₃ | 2-Bromo, 4-Bromo, and 6-Bromo derivatives |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the fluorine atom can act as a leaving group.
For an SNAr reaction to occur at the fluorine position, the ring needs to be activated by a strong electron-withdrawing group, typically a nitro group, ortho or para to the fluorine. beilstein-journals.orgnih.govresearchgate.net The existing alkylamine substituent is electron-donating, which deactivates the ring towards SNAr. Therefore, direct nucleophilic substitution of the fluorine atom on the parent molecule is unlikely under standard SNAr conditions. However, if the ring were to be nitrated first (an EAS reaction), the resulting nitro-substituted compound could potentially undergo SNAr. For example, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.orgnih.govresearchgate.net
Table 5: Potential Two-Step Substitution on the Aromatic Ring
| Step | Reaction Type | Reactant | Reagent | Product |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Substitution | This compound | HNO₃, H₂SO₄ | (Butan-2-yl)[1-(3-fluoro-4-nitrophenyl)ethyl]amine (and other isomers) |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions can be envisioned to occur at the C-N bond of the amine or at the C-F bond of the fluorophenyl group, although the latter typically requires specific activation. The Buchwald-Hartwig amination, in particular, is a prominent reaction for secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.org
The Buchwald-Hartwig amination allows for the coupling of amines with aryl halides to form new C-N bonds. wikipedia.org In the context of this compound, this secondary amine could potentially react with various aryl halides. The steric hindrance presented by the butan-2-yl and 1-(3-fluorophenyl)ethyl groups would likely influence the reaction conditions required, favoring the use of bulky and electron-rich phosphine (B1218219) ligands to promote efficient coupling. nih.gov
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates. nih.govclaremont.edu While the existing C-F bond in this compound is generally unreactive under standard Suzuki conditions, modification of the fluorophenyl ring (e.g., through metallation or introduction of a halide) could enable its participation in such reactions. For instance, if the fluorophenyl group were replaced with a bromophenyl group, it would readily undergo Suzuki coupling with a variety of arylboronic acids.
The Sonogashira coupling facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the direct involvement of the fluorophenyl group of this compound in a Sonogashira reaction would necessitate prior functionalization to introduce a more reactive leaving group, such as iodine or bromine.
Below is a hypothetical data table illustrating the potential outcomes of Buchwald-Hartwig amination with this compound and various aryl bromides, based on typical conditions for sterically hindered secondary amines.
Table 1: Hypothetical Data for Buchwald-Hartwig Amination of this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ | Toluene | 100 | 24 | 65 |
| 4 | 1-Bromonaphthalene | Pd(OAc)₂ (2) | SPhos (4) | NaOtBu | Toluene | 110 | 16 | 88 |
Transformations Involving the Butan-2-yl Side Chain of this compound
The butan-2-yl group attached to the nitrogen atom is susceptible to specific chemical transformations, most notably N-dealkylation. nih.gov This process involves the cleavage of the C-N bond, leading to the removal of the butan-2-yl group and the formation of the corresponding primary amine, 1-(3-fluorophenyl)ethylamine.
N-dealkylation can be achieved through various methods, including oxidative and chemical approaches. nih.gov Oxidative N-dealkylation is a common metabolic pathway in biological systems, often catalyzed by cytochrome P450 enzymes. minia.edu.eg In a laboratory setting, this can be mimicked using various oxidizing agents. Chemical methods for N-dealkylation often involve reagents like chloroformates followed by hydrolysis, or catalytic methods using transition metals such as palladium. nih.gov
The reaction proceeds via the formation of an intermediate that facilitates the cleavage of the C-N bond. For instance, in oxidative dealkylation, the carbon atom alpha to the nitrogen is hydroxylated, forming an unstable carbinolamine that subsequently decomposes to the primary amine and butan-2-one. minia.edu.eg
The following table provides hypothetical research findings for the N-dealkylation of this compound under different conditions.
Table 2: Hypothetical Research Findings for N-Dealkylation of this compound
| Entry | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | m-CPBA, then FeSO₄ | CH₂Cl₂/MeOH | 25 | 6 | 1-(3-fluorophenyl)ethylamine | 75 |
| 2 | Phenyl chloroformate, then H₂/Pd-C | Toluene, then EtOH | 80, then 25 | 4, then 2 | 1-(3-fluorophenyl)ethylamine | 82 |
| 3 | Pd/C, H₂ | Acetic Acid | 60 | 12 | 1-(3-fluorophenyl)ethylamine | 68 |
| 4 | O₂, RuCl₂(PPh₃)₃ | Dichloromethane (B109758) | 25 | 24 | 1-(3-fluorophenyl)ethylamine | 55 |
Investigation of Reaction Kinetics and Mechanistic Pathways for Key Transformations of this compound
The mechanistic pathways of the aforementioned reactions are well-established for related compounds and can be extrapolated to this compound.
For the Buchwald-Hartwig amination , the catalytic cycle generally involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Association of the secondary amine to the resulting Pd(II) complex.
Deprotonation of the coordinated amine by a base to form a palladium amide complex.
Reductive elimination from the amide complex to yield the desired tertiary amine and regenerate the Pd(0) catalyst. wikipedia.org
Kinetic studies on similar systems have shown that the rate-determining step can vary depending on the specific substrates, ligands, and reaction conditions. For sterically hindered secondary amines, the reductive elimination step can be slow. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step and prevent catalyst decomposition. nih.govacs.org
The mechanism of N-dealkylation depends on the method employed. For oxidative N-dealkylation catalyzed by metal complexes, the reaction is believed to proceed through a single electron transfer (SET) mechanism, generating a nitrogen-centered radical cation. This is followed by hydrogen atom abstraction from the carbon alpha to the nitrogen, hydroxylation, and subsequent decomposition of the carbinolamine. mdpi.com
In the case of chloroformate-mediated N-dealkylation, the mechanism involves the formation of a carbamate (B1207046) intermediate. The secondary amine attacks the chloroformate, and subsequent hydrolysis or hydrogenolysis of the resulting carbamate cleaves the N-alkyl group to afford the primary amine. nih.gov
The kinetics of these reactions would be influenced by the steric and electronic properties of this compound. The bulky butan-2-yl group could affect the rate of association to the metal center in catalytic reactions and may also influence the regioselectivity of certain transformations. The electron-withdrawing nature of the 3-fluorophenyl group could impact the nucleophilicity of the amine.
Applications and Utility of Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine in Organic Synthesis
(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine as a Chiral Auxiliary in Asymmetric Organic Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, where a chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org These auxiliaries, such as pseudoephedrine or oxazolidinones, create a chiral environment that favors the formation of one stereoisomer over another during reactions like alkylations or aldol (B89426) additions. wikipedia.orgnih.gov After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org
Despite the utility of chiral amines in this capacity, there is no available research in scientific databases or journals describing the application of this compound as a chiral auxiliary.
This compound as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands are crucial components of asymmetric catalysis, where they coordinate to a metal center to form a chiral catalyst. This catalyst then accelerates a reaction while controlling the enantioselectivity of the product. Chiral amines and their derivatives are often used as ligands in a variety of metal-catalyzed reactions.
However, a thorough search of the chemical literature did not yield any studies where this compound was employed as a chiral ligand. The following subsections detail specific types of reactions where such ligands are typically used, but for which no data exists for the specified compound.
Enantioselective hydrogenation is a key process for the synthesis of chiral molecules, particularly in the pharmaceutical industry. This reaction involves the addition of hydrogen across a double bond (e.g., C=C, C=O, C=N) with the stereochemistry being controlled by a chiral catalyst. While various chiral phosphines, amines, and other molecules serve as effective ligands for metals like rhodium, ruthenium, and iridium in these transformations, there are no documented instances of this compound being used for this purpose.
Asymmetric carbon-carbon bond-forming reactions are fundamental in the construction of complex organic molecules. Chiral ligands play a pivotal role in controlling the stereochemistry of these reactions.
Aldol and Michael Reactions: These reactions often utilize chiral catalysts to control the formation of new stereocenters. Organocatalysis, frequently employing chiral secondary amines, has become a powerful tool for these transformations. ntu.edu.sg
Heck and other Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, can be rendered asymmetric through the use of chiral ligands, often phosphine (B1218219) or N-heterocyclic carbene-based. researchgate.net
There is no evidence in the scientific literature of this compound being used as a ligand in any of these asymmetric carbon-carbon bond-forming reactions.
The field of asymmetric catalysis is vast, encompassing a wide array of transformations beyond hydrogenation and C-C bond formation, including asymmetric allylic alkylations, cyclopropanations, and aminations. researchgate.net Chiral ligands are essential for achieving high enantioselectivity in these reactions. A comprehensive literature search found no reports of this compound being utilized as a ligand in any other metal-catalyzed enantioselective process.
Use of this compound as a Building Block for Complex Molecular Architectures
In chemical synthesis, building blocks are relatively simple molecules that are incorporated into the structure of a larger, more complex target molecule. lifechemicals.com Fluorinated compounds are particularly valuable as building blocks in medicinal chemistry, as the inclusion of fluorine can favorably alter properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com Chiral amines are also important building blocks for the synthesis of pharmaceuticals and agrochemicals. yale.edu
While the structural features of this compound—a chiral, fluorinated secondary amine—suggest its potential as a synthetic building block, no published examples of its incorporation into more complex molecular architectures could be located.
Development of Novel Methodologies Facilitated by this compound
The discovery of new reagents can often lead to the development of novel synthetic methodologies. For instance, the development of tert-butanesulfinamide by the Ellman lab led to widely adopted methods for the asymmetric synthesis of amines. yale.eduyale.edu However, there is no indication in the available literature that this compound has been instrumental in the development of any new synthetic methods or protocols.
Research on Derivatives and Analogues of Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Synthesis of Structurally Modified Analogues of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
The synthesis of analogues of this compound typically involves modifications at three key positions: the butan-2-yl aliphatic chain, the 3-fluorophenyl aromatic ring, and the amine nitrogen. The primary synthetic route to the parent compound and its analogues is often reductive amination. This method involves the reaction of a ketone, in this case, 3-fluorophenylacetone, with an amine, such as sec-butylamine (B1681703), in the presence of a reducing agent. masterorganicchemistry.comrsc.org
Modifications to the Butan-2-yl Aliphatic Chain
Modifications to the butan-2-yl group involve the introduction of different alkyl substituents to the amine nitrogen. This is achieved by employing various primary amines in the reductive amination reaction with 3-fluorophenylacetone. The general synthetic approach allows for the incorporation of a wide range of linear and branched alkyl groups, thereby altering the steric bulk around the nitrogen atom.
For instance, analogues can be synthesized by replacing the sec-butylamine with other primary amines such as propylamine, isobutylamine, or pentylamines. The reaction conditions for these syntheses are generally similar, involving a suitable reducing agent like sodium borohydride (B1222165) or catalytic hydrogenation.
A representative synthesis is the reaction of 1-(3-fluorophenyl)ethan-1-one with various alkylamines in the presence of a reducing agent. This approach provides a straightforward method to generate a library of N-alkyl-1-(3-fluorophenyl)ethylamine analogues. The choice of the primary amine directly dictates the nature of the aliphatic chain attached to the nitrogen.
| Starting Amine | Resulting N-Alkyl Group |
| propylamine | n-propyl |
| isobutylamine | isobutyl |
| pentan-2-amine | pentan-2-yl |
| cyclopentylamine | cyclopentyl |
Modifications to the 3-Fluorophenyl Aromatic Ring (e.g., positional isomers, other substituents)
Systematic modifications to the 3-fluorophenyl ring are crucial for studying the electronic and steric effects on the molecule's properties. These modifications can be categorized into two main types: altering the position of the fluorine atom (positional isomers) and introducing different substituents onto the aromatic ring.
Positional Isomers: The synthesis of positional isomers, such as the 2-fluoro and 4-fluoro analogues, is achieved by starting with the corresponding fluorinated acetophenone (B1666503). For example, 2-fluoroacetophenone (B1329501) or 4-fluoroacetophenone can be subjected to reductive amination with sec-butylamine to yield (Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine and (Butan-2-yl)[1-(4-fluorophenyl)ethyl]amine, respectively. The synthetic protocol remains consistent, highlighting the modularity of the reductive amination approach.
Other Substituents: To investigate the impact of different electronic and steric properties, various substituents can be introduced onto the phenyl ring. This is accomplished by using appropriately substituted acetophenones as starting materials. For example, chloro, bromo, methyl, or methoxy-substituted acetophenones can be used to synthesize a diverse range of analogues. The choice of the starting acetophenone directly determines the substitution pattern on the aromatic ring of the final product.
| Starting Ketone | Resulting Aromatic Group |
| 1-(2-fluorophenyl)ethan-1-one | 2-fluorophenyl |
| 1-(4-fluorophenyl)ethan-1-one | 4-fluorophenyl |
| 1-(3-chlorophenyl)ethan-1-one | 3-chlorophenyl |
| 1-(3-methylphenyl)ethan-1-one | 3-methylphenyl |
| 1-(3-methoxyphenyl)ethan-1-one | 3-methoxyphenyl |
The introduction of fluorine into the phenethylamine (B48288) nucleus can significantly impact the psychoactivity of these compounds, with effects ranging from a marked loss to an enhancement and prolongation of effects. nih.gov For example, studies on psychedelic phenethylamines have shown that mono-, di-, and trifluorination of the terminal carbon of an alkoxy group can lead to varied human potencies. researchgate.net
Derivatives Involving the Amine Nitrogen
Derivatization of the secondary amine nitrogen in this compound allows for the introduction of a variety of functional groups, which can significantly alter the compound's chemical and physical properties. Common derivatization reactions for secondary amines include acylation and alkylation.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-((butan-2-yl)(1-(3-fluorophenyl)ethyl))acetamide. This reaction is a common method for the protection of amine groups or for the synthesis of amide derivatives for further functionalization. The use of different acylating agents allows for the introduction of a wide array of acyl groups. nih.govresearchgate.net
N-Alkylation: Further alkylation of the secondary amine can lead to the formation of tertiary amines. This can be achieved by reaction with alkyl halides. However, controlling the extent of alkylation can be challenging. A more controlled method for introducing a second alkyl group is through a subsequent reductive amination reaction if the initial product was a primary amine.
Stereochemical Comparison and Analysis of this compound Derivatives
The presence of two chiral centers in this compound, one at the benzylic carbon of the ethylamine (B1201723) moiety and the other at the second carbon of the butan-2-yl group, results in the existence of four possible stereoisomers (two pairs of diastereomers): (R,R), (S,S), (R,S), and (S,R).
The synthesis via reductive amination of 1-(3-fluorophenyl)ethan-1-one with racemic sec-butylamine typically results in a mixture of all four stereoisomers. The separation of these diastereomers is a critical step for studying their individual properties. Chiral resolution is a common technique employed for this purpose. wikipedia.org This can be achieved through several methods:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine mixture with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. nih.gov These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent treatment of the separated salts with a base liberates the individual enantiomerically enriched amines. The efficiency of this separation can be influenced by the choice of the resolving agent and the crystallization solvent. semanticscholar.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers and diastereomers. This method provides excellent resolution and can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the synthesized mixtures.
The stereochemical configuration of the separated isomers can be determined using various analytical techniques, including polarimetry to measure the optical rotation and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.
Structure-Reactivity Relationship Studies of this compound Analogues in Synthetic Applications
Structure-reactivity relationship (SAR) studies of this compound analogues aim to understand how modifications to the molecular structure influence their chemical reactivity in various synthetic transformations.
The presence of the fluorine atom on the phenyl ring significantly impacts the electronic properties of the molecule. Fluorine is a highly electronegative atom, and its position on the aromatic ring can influence the nucleophilicity of the amine and the reactivity of the benzylic position. researchgate.netnih.gov For instance, a fluorine atom at the meta position, as in the parent compound, exerts a moderate electron-withdrawing inductive effect. This can influence the pKa of the amine and its reactivity in acid-base reactions.
Studies on benzylic fluorides have shown that the C-F bond can be activated under certain conditions, allowing for nucleophilic substitution reactions. beilstein-journals.org While the fluorine in this compound is on the aromatic ring and not at the benzylic position, its electronic influence can still affect the reactivity of the benzylic C-H bonds.
The steric hindrance around the nitrogen atom, modulated by the size and branching of the N-alkyl group (the butan-2-yl chain and its analogues), plays a crucial role in the accessibility of the nitrogen lone pair for reactions such as acylation and alkylation. Larger, more branched alkyl groups can decrease the rate of reaction due to increased steric hindrance.
Analytical Methodologies for Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Chromatographic Techniques for Separation and Purity Assessment of (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine
Chromatographic methods are paramount for the separation of this compound from potential impurities, starting materials, and by-products, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose.
A typical HPLC method for the purity assessment of this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The inclusion of the fluorophenyl and sec-butyl groups imparts significant nonpolar character to the molecule, leading to good retention on a reversed-phase column.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule is a strong chromophore. The detection wavelength is typically set at or near the absorbance maximum of the fluorophenyl group, which is expected to be in the range of 254-270 nm. The precise wavelength would be determined by recording a UV spectrum of a pure standard of the compound.
The following table outlines a hypothetical set of HPLC parameters for the analysis of this compound:
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 262 nm |
| Expected Retention Time | 5-10 minutes |
This method would be capable of separating the main compound from more polar impurities (which would elute earlier) and less polar impurities (which would elute later). Method validation would be required to establish linearity, accuracy, precision, and limits of detection and quantification.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile compounds. While this compound has a moderate molecular weight, its volatility is generally sufficient for GC analysis. However, a significant challenge in the GC analysis of amines is their tendency to exhibit peak tailing due to interactions with active sites (e.g., free silanol (B1196071) groups) on the column and in the injector. researchgate.net
To mitigate this, two primary strategies are employed: the use of a deactivated, base-coated column, or the derivatization of the amine to form a less polar and more stable derivative. oup.comresearchgate.net For routine analysis, derivatization is often preferred as it provides more robust and reproducible results. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the secondary amine into a less polar and more volatile amide or silylated amine, respectively.
Following derivatization, the sample is injected into a GC system equipped with a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and general applicability to organic compounds. For identification purposes, a mass spectrometer (MS) detector is invaluable, as it provides structural information based on the fragmentation pattern of the molecule. oup.comkoreascience.krchromatographytoday.com
Table 2: Representative GC-MS Parameters for this compound (as TFAA derivative)
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-450 amu |
This method would allow for the separation and identification of the derivatized analyte from other volatile components in the sample.
Chiral HPLC for Enantiomeric Excess Determination
This compound possesses two chiral centers, at the 1-position of the ethyl group and the 2-position of the butyl group. This means the compound can exist as a mixture of four stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Chiral HPLC is the definitive technique for separating these stereoisomers and determining the enantiomeric and diastereomeric purity of a sample.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for the resolution of a wide range of chiral compounds, including amines. pharmacompass.com The choice of the specific CSP and mobile phase is critical and often requires empirical screening.
For a compound like this compound, a normal-phase chiral HPLC method is often successful. This typically involves a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. A small amount of a basic additive, like diethylamine, is often included to improve peak shape and reduce interactions with the stationary phase support.
Table 3: Exemplary Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 262 nm |
Under these conditions, it is expected that the four stereoisomers would be resolved, allowing for the calculation of the diastereomeric ratio and the enantiomeric excess of each diastereomer.
Spectrophotometric Quantification Methods for this compound
UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of this compound in solution, leveraging the UV absorbance of the fluorophenyl group. acs.orgnih.gov This method is particularly useful for determining the concentration of solutions or for assays where the analyte is the primary absorbing species.
To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of standard solutions of the compound at known concentrations in a suitable UV-transparent solvent (e.g., methanol or ethanol). The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). For a 3-fluorophenyl group, the λmax is expected to be around 262 nm, with a secondary peak near 210 nm. acs.orgresearchgate.net
A plot of absorbance versus concentration should yield a straight line that follows the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
Table 4: Typical Parameters for UV Spectrophotometric Quantification
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Wavelength (λmax) | ~262 nm |
| Cuvette Path Length | 1 cm |
| Calibration Range | 1-20 µg/mL (or as determined by linearity studies) |
It is important to note that this method is not specific and any impurities that absorb at the analytical wavelength will interfere with the measurement, leading to inaccurate results. Therefore, its application is most appropriate for relatively pure samples or in conjunction with a separation technique like HPLC.
Another, more complex spectrophotometric approach could involve the determination of the fluorine content of the molecule. This would require a sample decomposition step, for instance, using UV photolysis, to liberate the fluoride (B91410) ion from the organic structure. nih.govnih.gov The released fluoride can then be quantified using a colorimetric reaction, such as its bleaching effect on a zirconium-xylenol orange complex. This method is highly specific for organofluorine compounds but is also significantly more labor-intensive than direct UV spectrophotometry.
Future Research Directions and Perspectives for Butan 2 Yl 1 3 Fluorophenyl Ethyl Amine
Exploration of Emerging Synthetic Strategies Applicable to (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine and Related Chiral Amines
The efficient and stereoselective synthesis of chiral amines is a critical objective for industrial and academic chemists. nih.gov While classical methods exist, future research should focus on applying cutting-edge, sustainable strategies to the synthesis of this compound.
Key areas for exploration include:
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of prochiral imines stands as one of the most direct methods for preparing α-chiral amines. nih.gov Future work could involve designing specific iridium or rhodium complexes with chiral phosphorus ligands to efficiently reduce the imine precursor of this compound, targeting high yields and enantiomeric excess.
Biocatalytic Approaches: The use of enzymes, particularly amine transaminases (ATAs), offers a green and highly selective alternative to traditional chemical methods. acs.orgmdpi.com Research could focus on screening libraries of engineered (R)- and (S)-selective ATAs to identify variants capable of converting a prochiral ketone with isopropylamine (B41738) as the amino donor into the target amine with near-perfect stereocontrol. acs.org One-pot cascade reactions combining ATAs with other enzymes, such as alcohol dehydrogenases (ADHs) for cofactor recycling, could further enhance process efficiency. acs.org
Chemoenzymatic Cascades: Integrating enzymatic steps with chemical transformations in a one-pot process can streamline synthesis and minimize waste. acs.org A potential route to this compound could involve an ATA-catalyzed amination followed by a chemical annulation or other transformation, leveraging the strengths of both catalytic domains. acs.org
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Research Focus |
| Asymmetric Hydrogenation | Catalytic reduction of a prochiral imine using a transition metal complex with a chiral ligand. nih.gov | High efficiency, scalability, directness. | Development of specific catalysts and ligands for the target substrate. |
| Amine Transaminases (ATAs) | Biocatalytic conversion of a ketone using an enzyme and an amine donor. mdpi.com | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, protein engineering, process optimization. |
| Chemoenzymatic Cascades | A one-pot sequence combining enzymatic and chemical catalytic steps. acs.org | Increased efficiency, reduced purification steps, novel transformations. | Designing compatible reaction conditions for both enzyme and chemical catalyst. |
Investigation of Novel Catalytic Roles and Asymmetric Transformations for this compound
Chiral secondary amines are powerful organocatalysts, capable of activating substrates through the formation of transient enamine or iminium ion intermediates. nih.gov The structure of this compound makes it a prime candidate for investigation as a catalyst in a variety of asymmetric transformations.
Future research should investigate its efficacy in catalyzing reactions such as:
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. nih.govmdpi.com this compound could be tested as a catalyst to control the stereochemistry of oxa-Michael and aza-Michael additions, leading to the synthesis of valuable heterocyclic compounds like tetrahydropyrans and piperidines. nih.govmdpi.com
Friedel-Crafts Alkylations: Asymmetric Friedel-Crafts alkylation of electron-rich aromatic compounds with α,β-unsaturated aldehydes is a powerful tool for constructing chiral skeletons. nih.gov The potential of this compound to catalyze such reactions would provide a direct route to enantioenriched products.
Aldol (B89426) and Mannich Reactions: These classic reactions could benefit from new chiral amine catalysts that offer different reactivity profiles or selectivities. Investigating the target amine in these contexts could expand the toolbox for creating chiral β-hydroxy ketones and β-amino ketones.
Integration of Advanced Computational Modeling with Experimental Studies of this compound
The synergy between computational chemistry and experimental work has become a powerful driver of innovation in catalyst design and reaction optimization. chiralpedia.com Applying these tools to this compound could accelerate its development as both a synthetic target and a catalyst.
Prospective computational studies include:
Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT), researchers can model the transition states of reactions catalyzed by the amine. chiralpedia.com This would provide invaluable insights into the origins of enantioselectivity and help predict which substrates and reactions are most likely to succeed.
Catalyst Design and Optimization: Molecular modeling can be used to simulate modifications to the amine's structure. chiralpedia.comnih.gov For instance, computational screening could predict how changes to the aromatic ring or the aliphatic chain would affect its catalytic efficiency and selectivity, guiding the synthesis of next-generation catalysts.
Enzyme-Substrate Docking: When exploring biocatalytic routes, molecular docking simulations can predict how the ketone precursor of this compound binds within the active site of various amine transaminases. mdpi.comnih.gov This understanding is crucial for rational protein engineering efforts aimed at improving enzyme activity and selectivity. nih.gov
Potential for this compound as a Precursor to Complex Organic Scaffolds
Chiral amines are not only valuable in their own right but also serve as versatile building blocks for the synthesis of more complex molecules, including natural products and active pharmaceutical ingredients. nih.gov The unique combination of a fluorinated phenyl ring and two chiral centers makes this compound an attractive starting point for constructing novel molecular architectures.
Future synthetic work could explore its use in:
Synthesis of Bioactive Molecules: The amine could be incorporated into larger structures to develop new therapeutic agents. The fluorine atom, in particular, is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.
Development of Novel Ligands: The nitrogen atom can be used as an anchor point for coordination to metal centers. Derivatization of the amine could lead to the creation of new chiral ligands for transition metal catalysis, expanding its utility beyond organocatalysis.
Multicomponent Reactions: Using the amine as a component in reactions like the Ugi or Passerini reactions could rapidly generate molecular complexity and create libraries of novel compounds for biological screening. researchgate.net
Broader Implications of Research on this compound for Amine Chemistry and Asymmetric Synthesis
While focused on a single molecule, research into this compound would have implications that extend across the field of organic chemistry. A systematic study of this compound would contribute to a deeper understanding of fundamental principles in asymmetric synthesis.
The broader impacts would include:
Structure-Activity Relationships: Detailed investigation of its catalytic performance and comparison with other well-known chiral amines would provide clearer insights into how subtle structural modifications influence catalytic outcomes.
Advancement of Catalytic Methods: The development of new synthetic routes and catalytic applications for this specific amine would likely yield methodologies applicable to a wider range of chiral amines and substrates. frontiersin.org
Validation of Computational Models: By providing a new and relatively unexplored system, experimental data on the synthesis and catalytic behavior of this compound would serve as a valuable benchmark for testing and refining the accuracy of computational prediction tools. chiralpedia.com
Ultimately, a thorough exploration of this compound promises to not only unlock the potential of this specific molecule but also to enrich the broader fields of amine chemistry and asymmetric catalysis with new knowledge, tools, and strategies.
Q & A
Q. What are the standard synthetic routes for (Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution between a fluorophenyl-substituted alkyl halide and butan-2-amine. Key steps include:
- Base selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in solvents like dichloromethane (DCM) or toluene under reflux .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity . Optimization involves adjusting solvent polarity (e.g., DCM vs. acetonitrile) and base strength (e.g., K₂CO₃ vs. NaH) to enhance yield (>80% achievable) .
Q. What analytical methods are recommended for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ^1H and ^13C NMR to confirm amine proton environments (δ 1.0–2.5 ppm for butyl groups) and fluorophenyl aromatic signals (δ 6.5–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₂H₁₇FN₂, calculated 208.14 g/mol) .
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water) .
Q. How does the fluorophenyl substituent influence the compound’s stability?
The 3-fluorophenyl group increases electron-withdrawing effects, enhancing resistance to oxidation but reducing basicity of the amine. Stability studies recommend storage under inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when varying substituents (e.g., 3-fluoro vs. 3,5-difluoro derivatives)?
Contradictions arise from steric and electronic effects:
- Steric hindrance : 3,5-Difluoro groups reduce nucleophilic attack efficiency, lowering yields by 15–20% compared to mono-fluoro analogs .
- Electronic effects : Fluorine’s electron-withdrawing nature slows amine alkylation; using stronger bases (e.g., NaH) or polar aprotic solvents (DMF) mitigates this . Computational modeling (DFT) can predict transition-state energetics to guide condition optimization .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., neurotransmitter receptors)?
Methodological approaches include:
- Radioligand binding assays : Use tritiated analogs to quantify affinity for serotonin/dopamine receptors (IC₅₀ values typically 10–100 nM) .
- Molecular docking : Simulate binding poses with receptor crystal structures (e.g., 5-HT₂A) to identify key hydrophobic/π-stacking interactions .
- Metabolic stability assays : Liver microsome studies (human/rat) assess CYP450-mediated degradation (t₁/₂ > 60 min suggests suitability for in vivo studies) .
Q. How do solvent polarity and temperature affect enantioselectivity in asymmetric syntheses of this amine?
- Chiral catalysts : Use (R)-BINAP or Jacobsen’s thiourea catalysts to achieve enantiomeric excess (ee >90%) .
- Solvent effects : Low-polarity solvents (toluene) favor tighter transition states, improving ee by 10–15% compared to DCM .
- Temperature : Reactions at 0°C reduce kinetic resolution, preserving ee, while higher temps (25°C) accelerate racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
